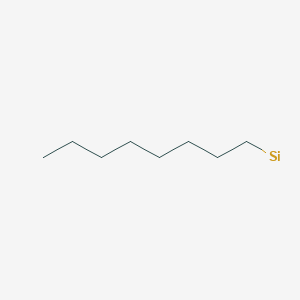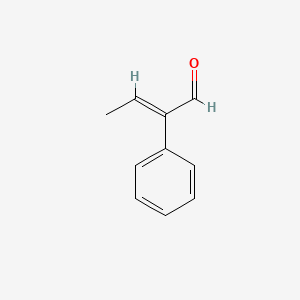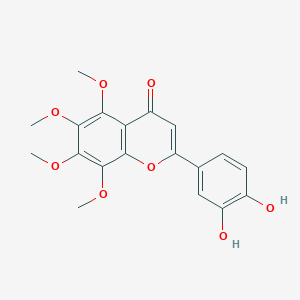
2-(3,4-dihydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dihydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the use of 3,4-dihydroxybenzaldehyde and 5,6,7,8-tetramethoxychroman-4-one as starting materials. The reaction is often catalyzed by acidic or basic catalysts and conducted in solvents like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(3,4-Dihydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Thiolated or aminated derivatives.
科学研究应用
2-(3,4-Dihydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The compound exerts its effects primarily through its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It modulates the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
相似化合物的比较
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Rutin: A glycoside of quercetin, known for its vascular protective effects.
Catechin: Found in tea, known for its antioxidant and cardioprotective properties.
Uniqueness
2-(3,4-Dihydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one is unique due to its tetramethoxy substitution pattern, which enhances its lipophilicity and potentially its bioavailability compared to other flavonoids.
属性
CAS 编号 |
80140-31-4 |
|---|---|
分子式 |
C19H18O8 |
分子量 |
374.3 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-5,6,7,8-tetramethoxychromen-4-one |
InChI |
InChI=1S/C19H18O8/c1-23-15-14-12(22)8-13(9-5-6-10(20)11(21)7-9)27-16(14)18(25-3)19(26-4)17(15)24-2/h5-8,20-21H,1-4H3 |
InChI 键 |
ZDLYNMZEAFURQY-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C2=C1C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC)OC)OC |
规范 SMILES |
COC1=C(C(=C(C2=C1C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC)OC)OC |
同义词 |
3',4'-didemethylnobiletin |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

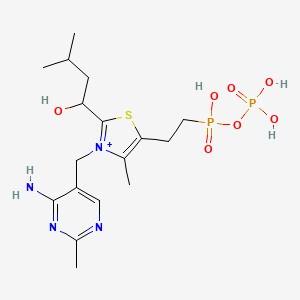

![(1R,4R,6S,9S,13S,16R,19R,21S,24S,28S,32R,34S)-6,21-dimethyl-13,28-bis(prop-1-en-2-yl)-3,18,31,33,35,36-hexaoxaheptacyclo[17.11.2.216,16.16,9.121,24.01,32.04,34]hexatriacontane-2,8,11,17,23,26-hexone](/img/structure/B1236078.png)
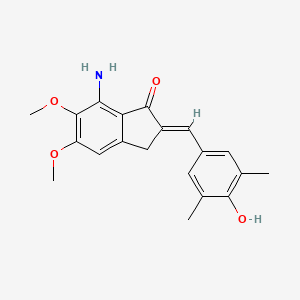
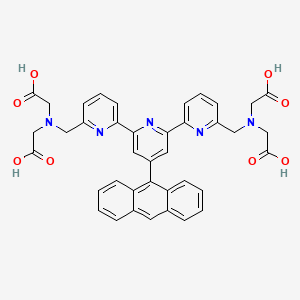
![3-[(5Z,9Z,14Z)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1236084.png)
![4-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]butyl-(diaminomethylidene)azanium](/img/structure/B1236085.png)
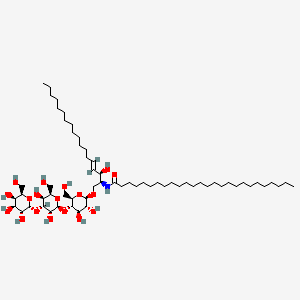
![2-[4-(4-Butyl-phenyl)-thiazol-2-yl]-3-(5-methyl-furan-2-yl)-acrylonitrile](/img/structure/B1236088.png)
![(E)-3-(1,3-benzothiazol-2-yl)-4-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]but-3-enoic acid](/img/structure/B1236089.png)

